TRELAGLIPTIN
CAS No.:
Cat. No.: VC13597132
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FN5O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile |
| Standard InChI | InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3 |
| Standard InChI Key | IWYJYHUNXVAVAA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
| Canonical SMILES | CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Introduction
Chemical Structure and Properties
Trelagliptin’s molecular formula is C₁₈H₂₀FN₅O₂, with a molecular weight of 357.4 g/mol . The compound features a fluorobenzonitrile moiety linked to a methyl-substituted pyrimidinedione core and a piperidine amine group (Figure 1) .
Table 1: Key Chemical Properties of Trelagliptin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀FN₅O₂ | |
| Molecular Weight | 357.4 g/mol | |
| Solubility | Low aqueous solubility | |
| Crystal System | Monoclinic, space group P 21 | |
| Selectivity (DPP-4/DPP-8) | >10,000-fold |
The crystalline structure of trelagliptin succinate (its commercial form) has been characterized via X-ray diffraction, revealing a monoclinic lattice with unit cell dimensions a = 7.1057 Å, b = 7.8894 Å, and c = 15.5407 Å .
Mechanism of Action
Trelagliptin inhibits DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preserving active incretins, it enhances glucose-dependent insulin secretion and suppresses glucagon release .
Potency and Selectivity
In vitro studies demonstrate trelagliptin’s 12-fold greater potency against DPP-4 compared to sitagliptin (IC₅₀ = 0.9 nM vs. 11 nM) and 4-fold greater potency than alogliptin . It exhibits >10,000-fold selectivity over related proteases (e.g., DPP-8, DPP-9), minimizing off-target effects . Kinetic studies reveal reversible, competitive inhibition with a dissociation half-life of ~30 minutes, contributing to sustained activity .
Insulin Resistance Modulation
Beyond DPP-4 inhibition, trelagliptin succinate enhances insulin sensitivity via the PI3K/Akt pathway, upregulating phosphorylated IRS-1 and Akt in adipocytes. This promotes GLUT4 translocation and glucose uptake, reducing free fatty acid and resistin secretion .
Pharmacokinetics and Pharmacodynamics
Absorption and Elimination
After oral administration, trelagliptin reaches peak plasma concentration in 2–4 hours, with a terminal half-life of ~50 hours, enabling weekly dosing . Steady-state concentrations are achieved by the fourth dose, with 60–70% renal excretion .
Pharmacodynamic Effects
In a 12-week study, trelagliptin (100 mg/week) reduced HbA1c by −0.63% (95% CI: −0.83 to −0.44) versus placebo when added to insulin therapy . Postprandial glucose excursions decreased by 15–20% in meal tolerance tests .
Clinical Efficacy
Monotherapy
In drug-naïve patients, trelagliptin monotherapy achieved HbA1c reductions of −0.9% to −1.2% over 24 weeks, comparable to daily DPP-4 inhibitors . A phase III trial (N=102) showed non-inferiority to vildagliptin (daily) in HbA1c reduction (Δ = −0.15%, p = 0.21) .
Combination Therapy
Table 2: Efficacy of Trelagliptin in Combination Regimens
| Study Design | HbA1c Reduction | Key Findings | Source |
|---|---|---|---|
| Add-on to insulin (N=240) | −0.63% | No severe hypoglycemia | |
| With metformin (N=58) | −1.1% | 72% achieved HbA1c <7% |
Synthesis and Manufacturing
Trelagliptin is synthesized via a four-step process:
-
Alkylation: 3-methyl-6-chlorouracil with 2-cyano-5-fluorobenzyl bromide .
-
Nucleophilic Substitution: Reaction with (R)-3-Boc-aminopiperidine .
Optimized bromination of 4-fluoro-2-methylbenzonitrile improved yield to 85%, reducing impurities .
Future Directions
Ongoing research explores trelagliptin’s role in prediabetes and non-alcoholic fatty liver disease. A phase IV post-marketing surveillance study (NCT03555591) will evaluate long-term safety in 3,000 patients over 5 years .
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